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hemoglobin J Anatolia

Cat. No.: B1178624
CAS No.: 134011-46-4
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Description

Historical Discovery and Initial Characterization of Hemoglobin J Anatolia

This compound was first identified and characterized in 1990. nih.gov The discovery was the result of research that identified a novel hemoglobin variant with a single amino acid substitution. nih.gov

The specific biochemical alteration in this compound is a substitution of the amino acid Threonine for Lysine (B10760008) at the 61st position of the alpha-globin chain. nih.gov This type of alteration, a single point mutation in the globin gene, is a common cause of hemoglobin variants. The initial characterization involved not only protein analysis but also genetic analysis to pinpoint the exact base substitution in the DNA. nih.gov Researchers utilized techniques such as the polymerase chain reaction (PCR) and hybridization with allele-specific oligonucleotides to identify the mutation at the gene level. nih.gov

Classification within the Hemoglobin J Family of Variants

Hemoglobin variants are often named based on their electrophoretic mobility and the geographical or ethnic origin of the individual in whom they were first found. The "J" designation refers to a group of hemoglobin variants that migrate faster than normal adult hemoglobin (Hemoglobin A) towards the anode on electrophoresis. nih.gov This faster movement is typically due to a substitution involving a more negatively charged amino acid. nih.gov

The Hemoglobin J family is diverse, with numerous variants identified in different populations worldwide since the first one was reported in an African American family in 1956. wikipedia.orgbanglajol.info this compound is classified as an alpha-chain variant within this family, indicating the mutation occurs in the HBA1 or HBA2 gene, which codes for the alpha-globin protein subunit. nih.gov Its full scientific name, Hb J-Anatolia [alpha 61(E10)Lys----Thr], precisely describes the nature of the amino acid substitution and its location within the alpha-globin chain. nih.gov

Significance of Hemoglobin Variant Research in Human Genetics and Population Studies

The study of hemoglobin variants, including rare types like this compound, is of great significance to human genetics and population studies. nih.govnih.gov These variants serve as genetic markers that can help trace the migration and interrelationships of different human populations over time. The presence of specific variants in certain geographic areas can provide clues about ancestral origins and historical population movements. wikipedia.org

Globally, it is estimated that mutations affecting the globin genes are carried by approximately 7% of the world's population. nih.gov The study of these more than 1,000 known hemoglobin variants has been fundamental in establishing key paradigms in structural biology, genetics, and biochemistry. nih.govnih.gov For instance, research on variants like Hemoglobin S, the cause of sickle cell disease, has provided profound insights into molecular disease mechanisms and the concept of balancing selection, where a heterozygous carrier state can offer a survival advantage against diseases like malaria. nih.govwikipedia.org While most hemoglobin variants are clinically silent, their identification and study contribute to a comprehensive database of human genetic variation. nih.govtaylorandfrancis.com The distribution of variants is often not uniform; for example, different hemoglobinopathies have varying prevalence in different regions of Turkey, highlighting the importance of regional genetic studies. nih.govnih.govactaoncologicaturcica.com

Current State of Knowledge on this compound

The current body of knowledge on this compound is primarily based on its initial discovery and characterization in 1990. nih.gov It is considered a rare variant of the alpha-globin chain. nih.gov As an alpha-chain variant, it is distinct from beta-chain variants like Hb S or Hb E. nih.govnih.gov

Unlike more common and clinically significant hemoglobinopathies, this compound has not been the subject of extensive subsequent research. It is generally considered a clinically silent variant, meaning it does not typically cause disease or noticeable hematological abnormalities in individuals who are heterozygous carriers. nih.govbanglajol.info The primary significance of this compound lies in its contribution to the catalog of human hemoglobin variants and its role as a potential marker in population genetics. Further studies would be required to determine its prevalence, if any, in specific populations and to fully understand its interactions with other genetic factors.

Properties

CAS No.

134011-46-4

Molecular Formula

C7H10N2O5

Synonyms

hemoglobin J Anatolia

Origin of Product

United States

Molecular Basis of Hemoglobin J Anatolia

Alpha-Globin Gene Variant Specificity

Normal adult hemoglobin (HbA) is a tetrameric protein composed of two alpha (α) and two beta (β) globin chains. webmd.com The genes responsible for producing the alpha-globin chains, HBA1 and HBA2, are located on chromosome 16. promega.camedlineplus.govwikipedia.org Hemoglobin J-Anatolia is classified as an alpha-globin gene variant because the defining mutation occurs within one of these alpha-globin genes. nih.govnih.gov Specifically, it is a non-deletional type of alpha-thalassemia, meaning that while the gene is present, a point mutation alters its protein product. ucsf.edu

Detailed Amino Acid Substitution and Codon Change

The molecular hallmark of Hemoglobin J-Anatolia is a precise alteration in the amino acid sequence of the alpha-globin chain.

Alpha-Chain Position and Residue Change (e.g., α61 Lys→Thr)

This hemoglobin variant is characterized by a substitution at the 61st position of the alpha-globin chain. nih.gov In this position, the typically present amino acid, Lysine (B10760008) (Lys), is replaced by Threonine (Thr). nih.gov This specific change is denoted as α61(E10)Lys→Thr, where E10 refers to the helical position of the amino acid. nih.gov

Corresponding Nucleotide Mutation (e.g., AAG→ACG)

This amino acid substitution is the direct result of a point mutation in the DNA sequence of the HBA1 or HBA2 gene. The codon, a three-nucleotide sequence, that codes for Lysine at position 61 is AAG. In Hemoglobin J-Anatolia, this codon is mutated to ACG, which instead codes for Threonine. nih.gov

FeatureDescription
Hemoglobin Variant Hemoglobin J-Anatolia
Affected Globin Chain Alpha (α)
Amino Acid Position 61
Original Amino Acid Lysine (Lys)
Substituted Amino Acid Threonine (Thr)
Original Codon AAG
Mutated Codon ACG

Genetic Locus and Linkage Analysis Research

The alpha-globin gene cluster, which includes the HBA1 and HBA2 genes, resides on chromosome 16. promega.camedlineplus.govwikipedia.org Research to pinpoint the exact gene carrying the Hemoglobin J-Anatolia mutation has utilized techniques such as polymerase chain reaction (PCR) and hybridization with allele-specific oligonucleotides. nih.gov This allows for the specific identification of the AAG to ACG mutation within the alpha-globin gene locus.

Structural Implications of the α61 Lys→Thr Substitution on Hemoglobin Tetramer Assembly

The substitution of lysine, a positively charged amino acid, with the neutral and polar threonine at position α61 can have implications for the structure and stability of the hemoglobin tetramer.

Biochemical and Functional Characterization Research

Heme Pocket Environment and Stability Research

The stability of the hemoglobin molecule is crucial for its function and the survival of the red blood cell. Unstable hemoglobin variants tend to denature and precipitate within the erythrocyte, forming inclusions known as Heinz bodies, which can lead to hemolytic anemia. nih.gov

The mutation in Hemoglobin J Anatolia occurs in the E helix, which, along with the F helix, forms the heme pocket that protects the heme iron from oxidation. ucsb.edu The substitution of a positively charged lysine (B10760008) with a neutral, polar threonine at position α61 could potentially alter the local charge distribution and hydrogen bonding network, which might influence the stability of the heme pocket.

Alpha-chain hemoglobin variants can be particularly prone to instability. nih.gov The synthesis of alpha and beta chains is tightly regulated, and an excess of free alpha chains can be toxic to the cell. The Alpha-Hemoglobin Stabilizing Protein (AHSP) is a molecular chaperone that specifically binds to free alpha-hemoglobin, stabilizing its structure and preventing it from precipitating. nih.govresearchgate.netnih.gov Mutations that impair the interaction with AHSP can lead to an alpha-thalassemia phenotype, characterized by a reduced amount of functional hemoglobin. nih.govnih.gov Since AHSP interacts with the G and H helices of the alpha-chain, a mutation in the adjacent E helix, such as in Hb J Anatolia, could potentially affect this stabilizing interaction, although direct research on this is lacking.

Stability tests, such as heat stability and isopropanol (B130326) stability tests, are commonly used to assess the integrity of hemoglobin variants. scielo.br While specific stability data for Hb J Anatolia is not published, the clinical silence of most reported cases suggests it is likely a stable variant.

Interaction with Other Hemoglobin Chains and Components

The proper assembly of the hemoglobin tetramer (α2β2) is dependent on specific interactions between the alpha and beta globin chains. The primary interface involves the G and H helices of the alpha chain interacting with the beta chain. nih.govresearchgate.net

The α61(E10) mutation in this compound is not located at the primary α1-β1 or α1-β2 contact sites, which are critical for subunit assembly and the cooperative binding of oxygen. Therefore, it is generally predicted that this substitution would not significantly disrupt the formation of the αβ dimers or their subsequent assembly into the final tetramer. The interaction of AHSP with the alpha chain at a surface that overlaps with the β-chain binding site is a critical step in ensuring proper hemoglobin assembly. researchgate.net Any mutation that dramatically alters the conformation of the alpha chain could theoretically interfere with this process, but surface mutations like α61Lys→Thr are often benign in this regard.

In Vitro and In Silico Modeling Approaches for Functional Prediction

In the absence of direct experimental data for rare hemoglobin variants like J Anatolia, in vitro and in silico methods provide valuable tools for predicting functional consequences.

In Vitro expression systems can be used to produce the variant globin chain, which can then be purified and subjected to a battery of functional tests. These include measuring oxygen equilibrium curves to determine P50 and cooperativity, assessing the Bohr effect by varying pH, and evaluating mechanical stability through heat or chemical denaturation assays. scielo.br Such studies could provide definitive data on the biochemical characteristics of this compound.

In Silico approaches use computational power to model the three-dimensional structure of the variant protein and predict how the amino acid substitution will affect its properties. nih.gov Techniques such as molecular dynamics simulations can analyze changes in protein stability, flexibility, and the dynamics of the heme pocket. nih.gov For this compound, a computational model could be built based on the known crystal structure of normal human hemoglobin. The α61Lys→Thr substitution would be introduced, and the model would be analyzed to predict:

Changes in local hydrogen bonding and electrostatic interactions.

Alterations in the stability of the E helix and its interface with the heme pocket.

Potential disruptions to the interaction with the beta chain or with the Alpha-Hemoglobin Stabilizing Protein (AHSP).

The solvent-accessible surface area, which can give clues about changes in hydrophobicity and potential for aggregation.

These computational tools have become increasingly sophisticated and are often used to screen for potentially pathogenic variants before undertaking more resource-intensive laboratory studies. nih.gov

Advanced Diagnostic and Identification Methodologies for Hemoglobin J Anatolia

Chromatographic Techniques in Hemoglobin J Anatolia Detection

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of hemoglobin variants. myhematology.comnih.gov These techniques separate hemoglobin molecules based on their charge and hydrophobicity. myhematology.com

High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification

HPLC is a highly sensitive, specific, and reproducible method for detecting and quantifying hemoglobin variants. nih.govnih.gov In the context of this compound, HPLC allows for the precise measurement of its proportion relative to other hemoglobin types in a blood sample. nih.govscispace.com The automated nature of modern HPLC systems enhances consistency and reduces manual labor. myhematology.com The retention time, which is the time it takes for a specific hemoglobin variant to pass through the chromatography column, is a key parameter for its initial identification. scispace.comresearchgate.net

A study involving 60,000 samples demonstrated the reliability and reproducibility of HPLC retention times for identifying numerous hemoglobin variants. scispace.com For this compound, HPLC provides a distinct peak that can be quantified, aiding in its presumptive identification. scispace.comresearchgate.net

Differentiating this compound from Other J Variants via HPLC Retention Times

While HPLC is a superior method for differentiating many hemoglobin variants, distinguishing between different "J" variants can be challenging due to similar retention times. nih.gov this compound, along with Hb Fannin-Lubbock and Hb J-Mexico, falls into a group of variants with close retention times. scispace.comresearchgate.net Although retention time alone may not be sufficient to distinguish between these specific J variants, it can differentiate them from other hemoglobin groups. scispace.com Further differentiation within the J variant group often requires supplementary techniques like electrophoresis. scispace.comresearchgate.net

Table 1: HPLC Retention Times for Selected Hemoglobin Variants

Hemoglobin Variant Typical Retention Time (minutes) Key Differentiating Features
Hemoglobin A 1.3 – 3.1 learnhaem.com Major normal adult hemoglobin.
Hemoglobin A2 3.3 – 3.9 learnhaem.com Minor normal adult hemoglobin.
Hemoglobin F 0.98 – 1.2 learnhaem.com Fetal hemoglobin.
This compound 1.68–1.78 scispace.comresearchgate.net Requires electrophoresis for definitive differentiation from Hb Fannin-Lubbock and Hb J-Mexico. scispace.comresearchgate.net
Hemoglobin J-Bangkok ~2.18 scispace.com Can be differentiated from other J variants by its distinct retention time. scispace.com
Hemoglobin J-Toronto ~2.10 scispace.com Can be differentiated from other J variants by its distinct retention time. scispace.com
Hemoglobin S 4.3 – 4.7 learnhaem.com Associated with sickle cell disease.
Hemoglobin C 4.9 – 5.3 learnhaem.com Another common hemoglobin variant.

Electrophoretic Methods for this compound Analysis

Electrophoresis separates hemoglobin molecules based on their net electrical charge at a specific pH. himedialabs.com It is a fundamental technique used in conjunction with HPLC for the definitive identification of hemoglobin variants. nih.gov

Alkaline Hemoglobin Electrophoresis Mobility (e.g., "fast-moving" characteristics)

On alkaline electrophoresis, typically performed on cellulose (B213188) acetate (B1210297) at a pH of 8.2-8.6, this compound exhibits "fast-moving" characteristics. labce.comnih.govmedscape.com This means it migrates further towards the anode (positive electrode) than normal adult hemoglobin A (HbA). This rapid mobility is a hallmark of the "J" family of hemoglobins (B146990). nih.gov

Acid Electrophoresis and Isoelectric Focusing in Differentiation

To further resolve variants with similar mobilities on alkaline electrophoresis, acid electrophoresis (using citrate (B86180) agar (B569324) at pH 6.0-6.2) and isoelectric focusing (IEF) are employed. medscape.comnih.govhelena.com While alkaline electrophoresis is useful for initial screening, acid electrophoresis provides better resolution for certain variants. medscape.com IEF offers even higher resolution, separating hemoglobins based on their isoelectric point (the pH at which they have no net charge). nih.govnih.gov These techniques are crucial for distinguishing this compound from other fast-moving variants that may co-migrate on alkaline gels. nih.govresearchgate.net

Table 2: Electrophoretic Mobility of this compound

Electrophoretic Method pH Mobility of this compound Comparison with other Hemoglobins
Alkaline Electrophoresis 8.2 - 8.6 Fast-moving nih.gov Migrates faster than Hemoglobin A. nih.gov
Acid Electrophoresis 6.0 - 6.2 Differentiates from other variants nih.gov Helps distinguish from variants with similar alkaline mobility. researchgate.net
Isoelectric Focusing (IEF) Variable Gradient Specific isoelectric point nih.gov Provides high resolution for definitive identification. nih.gov

Molecular Genetic Techniques for Definitive Characterization

While chromatographic and electrophoretic methods provide strong presumptive evidence, definitive characterization of this compound requires molecular genetic techniques. These methods identify the specific mutation at the DNA level.

The genetic basis of this compound is a single amino acid substitution of threonine for lysine (B10760008) at position 61 of the alpha-globin chain. nih.gov Molecular techniques such as polymerase chain reaction (PCR) followed by DNA sequencing are used to identify this specific mutation. nih.govfrontiersin.orgnih.gov PCR amplifies the globin genes, and sequencing determines the exact order of the nucleotides, thereby confirming the presence of the mutation responsible for this compound. nih.gov This approach provides the most definitive diagnosis and is essential for genetic counseling and understanding the inheritance pattern of this hemoglobin variant. nih.gov

Polymerase Chain Reaction (PCR) Based Methodologies

Polymerase Chain Reaction (PCR) is a foundational technique in the molecular diagnosis of hemoglobinopathies, including this compound. This method allows for the in vitro amplification of specific DNA sequences, enabling the production of millions of copies of a target gene from a small initial sample. For this compound, which arises from a mutation in an alpha-globin gene, PCR is utilized to amplify the HBA1 or HBA2 genes for subsequent analysis. nih.gov

The process begins with the extraction of genomic DNA from a patient's blood sample. Specific primers, short single-stranded DNA sequences complementary to the regions flanking the potential mutation site in the alpha-globin genes, are then designed. The PCR process consists of three main steps: denaturation, where the double-stranded DNA is heated to separate the strands; annealing, where the primers bind to their complementary sequences on the single-stranded DNA; and extension, where a DNA polymerase enzyme synthesizes new DNA strands, effectively amplifying the target region. nih.gov The amplified DNA product can then be used in a variety of downstream applications to identify the specific mutation responsible for this compound.

Allele-Specific Oligonucleotide Hybridization

Following PCR amplification, allele-specific oligonucleotide (ASO) hybridization is a targeted method to detect the presence of the specific point mutation that defines this compound. This technique relies on the use of short, synthetic DNA probes that are designed to be perfectly complementary to either the normal DNA sequence or the mutated sequence. nih.gov

In this procedure, the amplified DNA from the patient is denatured and immobilized on a membrane. The membrane is then exposed to the labeled ASO probes under specific temperature and salt concentration conditions. A probe will only bind (hybridize) strongly to the patient's DNA if there is a perfect sequence match. nih.gov For this compound, two probes would be used: one for the normal allele and one for the allele carrying the specific mutation (α61(E10)Lys→Thr). By observing which probe binds to the patient's DNA, it is possible to determine if the individual is a carrier (heterozygous) or is unaffected. The signal from the labeled probe allows for visualization of the hybridization result. This method is particularly useful for screening for known mutations in a population. nih.gov

DNA Sequencing for Mutation Confirmation (e.g., Direct Sequencing)

Direct DNA sequencing, often referred to as Sanger sequencing, is considered the gold standard for mutation confirmation in the diagnosis of hemoglobinopathies. nih.gov This method provides the exact nucleotide sequence of a specific DNA fragment, allowing for the unambiguous identification of any variations from the reference sequence. For this compound, the amplified alpha-globin gene product obtained from PCR is subjected to sequencing.

The sequencing reaction involves using the amplified DNA as a template, along with a primer, DNA polymerase, and a mixture of normal deoxynucleotides (dNTPs) and fluorescently labeled dideoxynucleotides (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis, resulting in a series of DNA fragments of different lengths, each ending with a specific labeled nucleotide. These fragments are then separated by size using capillary electrophoresis, and a laser detects the fluorescent label on each fragment. The resulting sequence is then compared to the known reference sequence of the alpha-globin gene to confirm the presence of the AAG>ACG mutation at codon 61, which is characteristic of this compound.

More recently, Next-Generation Sequencing (NGS) has emerged as a powerful tool, allowing for the simultaneous sequencing of multiple genes, which can be advantageous in identifying other co-inherited globin gene mutations. nih.gov

Amplification Refractory Mutation System (ARMS) Analysis

The Amplification Refractory Mutation System (ARMS), also known as allele-specific PCR, is a rapid and cost-effective method for detecting known point mutations without the need for sequencing or hybridization probes. nih.gov This technique utilizes the principle that PCR amplification is inefficient if there is a mismatch between the 3'-end of the PCR primer and the template DNA. nih.gov

For the detection of this compound, two separate PCR reactions are typically set up for each sample. One reaction contains a primer specific to the normal allele, while the second reaction contains a primer specific to the mutated allele. Both reactions also contain a common reverse primer. The allele-specific primers are designed so that their 3'-end corresponds to the mutation site. Amplification will only occur in the reaction where the primer's 3'-end perfectly matches the patient's DNA sequence. The presence or absence of a PCR product in each reaction, visualized through gel electrophoresis, indicates whether the individual carries the normal or mutated allele, or both in the case of a heterozygote. researchgate.net

Table 1: Example of Primer Design for ARMS Analysis of this compound

Primer NamePrimer Sequence (5' -> 3')Target Allele
Normal ForwardGCG GAG GGT GGC GAG GGT GGC A Normal (Lys)
Mutant ForwardGCG GAG GGT GGC GAG GGT GGC C Mutant (Thr)
Common ReverseGGC TCC GGC GCC GGG GTC ACommon

Note: The bolded nucleotide at the 3'-end represents the allele-specific base.

Integration of Multi-Modal Diagnostic Platforms for this compound Identification

A comprehensive and accurate diagnosis of this compound often relies on the integration of multiple diagnostic platforms. This multi-modal approach typically begins with initial protein-level screening tests, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), which can detect the presence of an abnormal hemoglobin variant. nih.gov These methods, however, may not be able to definitively identify rare variants like this compound and require confirmation by molecular methods. nih.gov

Following an abnormal screening result, a tiered molecular diagnostic approach is often employed. This may start with a rapid and cost-effective method like ARMS-PCR to screen for the known mutation. If the result is inconclusive or if a more comprehensive analysis is required, direct DNA sequencing of the alpha-globin genes is performed to confirm the diagnosis and rule out any other potential mutations. This integrated diagnostic workflow, combining protein and DNA analysis techniques, ensures a high degree of accuracy in the identification of this compound and provides valuable information for genetic counseling and patient management. nih.gov

Table 2: Comparison of Diagnostic Methodologies for this compound

MethodologyPrincipleAdvantagesLimitations
PCR-Based Methods Amplification of target DNAHigh sensitivity, requires small sample volumeDoes not identify the mutation directly
Allele-Specific Oligonucleotide Hybridization Hybridization of probes to specific DNA sequencesCan detect known mutations accuratelyMay miss novel or unexpected mutations
DNA Sequencing (Sanger) Determination of the exact nucleotide sequenceGold standard for mutation confirmation, highly accurateHigher cost and longer turnaround time compared to screening methods
Amplification Refractory Mutation System (ARMS) Allele-specific PCR amplificationRapid, cost-effective, no need for probesOnly detects known mutations, requires careful primer design

Epidemiology and Population Genetics of Hemoglobin J Anatolia

Geographic Distribution and Prevalence within Turkish Populations

Comprehensive screening programs for hemoglobinopathies have been established in various regions of Turkey, particularly in areas with a high prevalence of these disorders like the Mediterranean coast.

Antalya: Studies conducted in the Antalya province have identified a significant prevalence of alpha-thalassemia carriers, with rates ranging from 2.5% to 6.5% nih.gov. Molecular studies in Antalya have detailed the spectrum of alpha-globin gene mutations, with the -α(3.7) deletion being the most common proquest.com. While these studies provide a detailed picture of alpha-globin gene variations, specific frequency data for Hemoglobin J Anatolia in this region has not been prominently reported in the available literature. One study identified seven different alpha-globin gene mutations in the Antalya population but did not list this compound among them proquest.com.

Çukurova: The Çukurova region, encompassing cities like Adana and Mersin, is another area with a high prevalence of hemoglobinopathies nih.gov. Research in this region has extensively documented the frequency of various hemoglobin variants, with a particular focus on HbS (sickle cell hemoglobin) and beta-thalassemia mutations nih.govintjmi.com. Studies have identified a prevalence of alpha-thalassemia in the Çukurova region to be around 7.5% nih.gov. Despite the extensive screening for hemoglobin variants in this region, specific prevalence figures for the rare this compound variant are not readily available in published research.

The following table summarizes the prevalence of alpha-thalassemia in these key regions, providing a context for the presence of alpha-globin variants, including potentially rare ones like this compound.

RegionAlpha-Thalassemia Prevalence/Carrier RateKey Findings
Antalya 2.5% - 6.5% nih.gov-α(3.7) is the most frequent alpha-globin gene deletion proquest.com.
Çukurova ~7.5% nih.govHigh prevalence of various hemoglobinopathies, particularly HbS nih.govintjmi.com.

While there is a significant body of research on hemoglobinopathies within Turkish immigrant communities in countries like Germany and the Netherlands, specific data on the occurrence of this compound is not available in the reviewed literature. These studies tend to focus on the more common and clinically significant hemoglobin variants.

Founder Effects and Genetic Drift in this compound Dissemination

The genetic structure of the Turkish population is characterized by a high level of variation and admixture, reflecting its history as a crossroads of civilizations nih.gov. This complex genetic landscape can influence the distribution of rare mutations. The presence of rare hemoglobin variants in specific populations can sometimes be attributed to founder effects, where a mutation arises in a small founding population and is passed down through generations, or genetic drift, the random fluctuation of allele frequencies in a population.

However, there is currently no specific research available that directly investigates the role of founder effects or genetic drift in the dissemination of the this compound mutation within the Turkish population. The apparently sporadic and rare nature of this variant makes it challenging to study these population genetics phenomena without extensive, targeted screening and haplotype analysis.

Population Genetic Studies and Allele Frequencies

The specific allele frequency for the HBA1:c.184A>C mutation, which results in this compound, has not been determined in large-scale population studies in Turkey. Its rarity means that it is often not specifically screened for in routine hemoglobinopathy programs, which are typically designed to detect more prevalent and clinically significant variants. The identification of this compound has primarily been through individual case reports or as an incidental finding in broader research, rather than systematic population screening nih.gov.

This compound in the Context of Broader Hemoglobinopathy Epidemiology in Anatolia

Anatolia has a rich and complex history of hemoglobinopathies, with a high prevalence of both alpha and beta-thalassemia, as well as structural hemoglobin variants like HbS researchgate.net. The high frequency of these conditions is thought to be partly due to a selective advantage in heterozygous carriers against malaria, which was historically endemic in the region.

The table below provides a snapshot of the prevalence of major hemoglobinopathies in Turkey, which forms the epidemiological background against which rare variants like this compound are found.

HemoglobinopathyPrevalence/Carrier Rate in TurkeyNotes
Beta-Thalassemia Overall carrier rate of ~2.1%, with regional variations up to 13% nih.gov.One of the most common genetic disorders in Turkey.
Sickle Cell Trait (HbS) Highest prevalence in the Çukurova region (up to 10%) researchgate.netresearchgate.net.A significant public health concern in specific regions.
Alpha-Thalassemia Carrier rates vary regionally, for example, 2.5%-6.5% in Antalya nih.gov and ~7.5% in Çukurova nih.gov.A common but often clinically milder condition.

Phylogenetic Relationships and Evolutionary History of the Alpha-Globin Mutation

The alpha-globin gene cluster, located on chromosome 16, has a complex evolutionary history involving gene duplication and diversification nih.govresearchgate.net. The study of different alpha-globin variants can provide insights into the evolutionary pressures and population movements that have shaped the genetic landscape of a region.

The specific mutation leading to this compound (α61(E10)Lys→Thr) is a point mutation in the HBA1 or HBA2 gene nih.gov. A detailed phylogenetic analysis to trace the evolutionary origin and history of this specific mutation has not been published. Such an analysis would require sequencing of the alpha-globin genes in a larger cohort of individuals carrying this variant and comparing the surrounding genetic markers (haplotypes) with those of other populations. This could help determine if the mutation arose independently in Anatolia or was introduced through migration. Given the location of Anatolia as a bridge between continents, both scenarios are plausible.

Analysis of Gene Flow and Admixture Patterns

The study of gene flow and admixture patterns provides crucial insights into the history of a genetic variant, tracing its movement and integration into new populations over time. For this compound [alpha 61(E10)Lys→Thr], a rare alpha-globin chain variant, a direct and detailed analysis of its specific gene flow and admixture patterns is not extensively documented in existing scientific literature. nih.gov However, by examining the broader context of Anatolia's complex demographic history and the distribution of other hemoglobinopathies, we can infer the potential pathways and population interactions that may have influenced its presence in the region.

Anatolia, the region corresponding to modern-day Turkey, has historically served as a significant crossroads for human migrations and interactions between Europe, Asia, and the Near East. penn.museummetu.edu.tr This long and dynamic history of population movements has resulted in a complex genetic landscape characterized by high levels of admixture. nih.gov The genetic structure of the contemporary Turkish population reflects contributions from various ancestral groups, including those from the Balkans, the Caucasus, the Middle East, and Central Asia. nih.gov

Inferred Gene Flow Based on Anatolian Genetic History:

The presence of a unique hemoglobin variant like Hb J Anatolia is likely a product of this intricate history of population admixture. The variant could have arisen locally and its spread, or lack thereof, would be influenced by the movement of Anatolian populations. Alternatively, it may have been introduced through migration and subsequently integrated into the local gene pool. Several key historical events have shaped the gene flow in Anatolia:

Neolithic Expansion: Early agricultural populations from the Near East moved into and through Anatolia, carrying their genetic signatures. metu.edu.tr

Bronze Age and Classical Antiquity: The rise and fall of empires, such as the Hittites, Greeks, and Romans, involved significant population movements and interactions across the Mediterranean and Near East. metu.edu.tr

Turkic Migrations: The arrival of Turkic peoples from Central Asia, beginning in the 11th century, introduced new genetic components into the Anatolian population. nih.goveurasiandna.com

Given that Hemoglobin J variants have been identified in diverse geographic locations, including the Americas, Indonesia, and India, it is plausible that the mutation has arisen independently in different populations or that ancient migration routes facilitated its dispersal. wikipedia.org Without specific haplotype analysis linking the Anatolian variant to others, its precise origin and migratory path remain speculative.

Admixture Patterns and Hemoglobin Variants in Turkey:

The distribution of other, more common, hemoglobin variants in Turkey provides a useful proxy for understanding regional admixture patterns. The prevalence of variants like Hemoglobin S (HbS), Hemoglobin D (HbD), and Hemoglobin E (HbE) varies across different parts of the country, reflecting historical and regional demographic specificities. researchgate.netnih.gov For instance, HbS is most prevalent in the southern Çukurova region, an area with historical connections to populations from the Eastern Mediterranean and beyond. nih.govintjmi.com

The rarity of this compound suggests that its gene flow has been limited, or that it represents a relatively recent mutation that has not had sufficient time to become more widespread. It is also possible that the variant has no associated selective advantage, unlike the sickle cell trait's protection against malaria, which would limit its increase in frequency within the population.

Detailed Research Findings:

While specific studies on the gene flow of this compound are lacking, data on the prevalence of other significant hemoglobin variants in Turkey can illuminate the broader patterns of genetic exchange. The following table summarizes findings from various regional studies in Turkey.

Hemoglobin VariantRegion of TurkeyReported Prevalence/FrequencyKey Insights
Hemoglobin S (HbS) Çukurova RegionCarrier frequency can be high in specific populations. nih.govintjmi.comHigh prevalence in this southern region points to historical gene flow from and interaction with populations in the Eastern Mediterranean and potentially Africa, where HbS is common.
Hemoglobin D-Los Angeles Various RegionsThe second most common variant after HbS. nih.govIts presence across different parts of the country suggests multiple introductions or significant internal migration.
Hemoglobin E (HbE) Southeastern AnatoliaFound at lower frequencies. nih.govThis variant is most common in Southeast Asia, and its presence in Turkey likely reflects ancient trade and migration routes connecting the regions.
Beta-Thalassemia Mutations WidespreadCarrier rate is approximately 2.1% nationally, with regional peaks up to 13%. akhav.org.trThe diverse spectrum of mutations and their varied frequencies across the country underscore the complex history of population movements and genetic admixture in Anatolia. researchgate.net

This interactive data table illustrates the heterogeneous distribution of hemoglobinopathies in Turkey, a direct consequence of the region's history of migration and genetic admixture. The patterns observed for these more common variants provide a framework within which the history of a rarer variant like this compound can be contextualized. Future research, including detailed haplotype analysis of individuals carrying the this compound mutation, is necessary to elucidate its specific origins, gene flow, and admixture history.

Research Gaps and Future Directions in Hemoglobin J Anatolia Studies

Comprehensive Global Mapping of Hemoglobin J-Anatolia Presence

The current understanding of the geographical distribution of Hemoglobin J-Anatolia is limited. Although its name suggests an origin in the Anatolian region of Turkey, and it has been documented in the Turkish population, its precise prevalence and distribution remain largely unmapped. journalagent.comnih.gov A 2002 review of abnormal hemoglobins (B146990) in Turkey listed Hemoglobin J-Anatolia, but detailed epidemiological data is scarce. journalagent.com The initial characterization was performed in the Netherlands, indicating its presence in other populations, likely due to migration. nih.gov

A significant research gap exists in the systematic screening for this variant in the Anatolian peninsula and among Turkish diaspora populations worldwide. This would involve large-scale screening programs utilizing modern diagnostic techniques. Establishing the true prevalence and any potential "hotspots" is a critical first step in understanding its population genetics and potential public health relevance.

Advanced Computational Modeling of Protein Dynamics and Mutation Effects

The specific amino acid substitution that defines Hemoglobin J-Anatolia is α61(E10)Lys→Thr. nih.gov This seemingly minor change from a positively charged lysine (B10760008) to a neutral threonine residue can have subtle yet significant effects on the local and global dynamics of the hemoglobin tetramer. While the initial structural characterization was performed, advanced computational modeling presents an opportunity to delve deeper into the consequences of this mutation. nih.gov

Future research should employ molecular dynamics simulations to model how this substitution alters the protein's conformational flexibility, subunit interactions, and oxygen-binding affinity. Such in-silico studies can predict changes in the stability of the alpha-globin chain and its interaction with the beta-globin chain and the heme pocket. These models can generate hypotheses about potential clinical phenotypes that can then be tested experimentally.

Development of Novel High-Throughput Screening Methodologies

The identification of rare hemoglobin variants like J-Anatolia often relies on traditional methods such as electrophoresis and high-performance liquid chromatography (HPLC), followed by confirmatory DNA sequencing. researchgate.net While effective, these methods can be labor-intensive for large-scale population screening.

A key area for future development is the creation and validation of novel high-throughput screening (HTS) methodologies. These could include techniques like mass spectrometry-based proteomics or next-generation sequencing (NGS) panels specifically designed to detect a wide range of hemoglobin variants, including Hemoglobin J-Anatolia, simultaneously. The development of cost-effective and efficient HTS methods would be instrumental in achieving the comprehensive global mapping mentioned previously.

Long-Term Molecular Surveillance Studies

The clinical significance of Hemoglobin J-Anatolia, particularly in heterozygous and homozygous states, or in co-inheritance with other hemoglobinopathies, is not well-documented. Most carriers are likely to be asymptomatic, leading to under-ascertainment.

Long-term molecular surveillance studies are crucial to address this knowledge gap. These studies would involve tracking individuals identified with Hemoglobin J-Anatolia over extended periods to monitor for any potential hematological or clinical consequences. Such surveillance is essential to definitively classify the variant as benign or to identify any subtle, late-onset clinical effects. Establishing state-based or national surveillance systems, as piloted for other hemoglobinopathies, could serve as a model for this endeavor. ithanet.eu

Integration of Hemoglobin J-Anatolia Data into Global Hemoglobinopathy Databases

Global databases such as HbVar and IthaNet are invaluable resources for researchers and clinicians, providing a centralized repository of information on hemoglobin variants. researchgate.netnih.govpitt.educncb.ac.cnnih.gov While Hemoglobin J-Anatolia is listed in IthaGenes, a component of the ITHANET portal, ensuring that all available and newly generated data are comprehensively integrated is vital. ithanet.euithanet.eu

Future efforts should focus on the continuous and systematic submission of all new findings related to Hemoglobin J-Anatolia to these global databases. This includes detailed information on its genetic basis, structural and functional characteristics, population frequencies, and any associated clinical data. This will ensure that the global scientific and medical communities have access to the most up-to-date and complete information, facilitating both research and clinical decision-making.

Comparative Genomics of Hemoglobin J-Anatolia with other Hemoglobin J Variants

Hemoglobin J is a family of "fast-moving" hemoglobin variants, with numerous members identified, each with a distinct amino acid substitution. nih.gov These variants, such as Hb J-Bangkok, Hb J-Cape Town, and Hb J-Meerut, have been reported in various populations and can have different clinical implications. nih.gov

A powerful approach to understanding the specific impact of the α61(E10)Lys→Thr mutation is through comparative genomics. By comparing the genetic, structural, and functional data of Hemoglobin J-Anatolia with other Hemoglobin J variants, researchers can begin to dissect the structure-function relationships within this group. This comparative approach can help to elucidate why some J variants are entirely benign while others may be associated with mild clinical symptoms, providing valuable insights into the molecular basis of hemoglobinopathies.

Q & A

Q. What methodological approaches are recommended for detecting Hemoglobin J Anatolia in clinical samples?

this compound can be detected using spectrophotometric and electrophoretic techniques. A multi-component spectrophotometric method, as described by Attia et al. (2015), allows simultaneous quantification of hemoglobin derivatives by analyzing absorption spectra at specific wavelengths (e.g., 500–700 nm) . Electrophoresis, such as cellulose acetate or capillary zone electrophoresis, differentiates variants based on migration patterns. Validation against reference standards (e.g., certified human serum materials) is critical to ensure specificity .

Q. How does this compound’s structural variation influence its oxygen-binding properties?

Structural analysis via X-ray crystallography or mass spectrometry can identify amino acid substitutions (e.g., α- or β-globin chain mutations) that alter oxygen affinity. Comparative studies with wild-type hemoglobin should measure oxygen dissociation curves using tonometry and spectrophotometry . For example, Zijlstra et al. (1991) demonstrated spectral differences between fetal and adult hemoglobin derivatives, a methodology applicable to variant analysis .

Q. What are the key steps for isolating this compound from whole blood in research settings?

Isolation involves:

  • Centrifugation to separate erythrocytes.
  • Hemolysis using hypotonic buffers.
  • Chromatographic purification (e.g., HPLC with ion-exchange columns).
  • Purity verification via SDS-PAGE or mass spectrometry. Attia et al. (2019) emphasize buffer optimization (pH 7.4) to prevent denaturation during these steps .

Advanced Research Questions

Q. How can researchers resolve conflicting data in the functional characterization of this compound?

Contradictory findings (e.g., variable oxygen affinity reports) may arise from differences in experimental conditions (pH, temperature) or sample heterogeneity. A standardized protocol is essential:

  • Use controlled environments (e.g., 37°C, CO₂/O₂ mixtures).
  • Validate assays with internal controls (e.g., wild-type hemoglobin).
  • Employ orthogonal methods (e.g., spectrophotometry + oxygen electrode measurements) . Statistical tools like Bland-Altman plots can quantify inter-method discrepancies .

Q. What experimental design considerations are critical for studying this compound’s stability under oxidative stress?

To assess oxidative stability:

  • Expose purified hemoglobin to H₂O₂ or superoxide radicals.
  • Monitor methemoglobin formation via absorbance at 630 nm .
  • Correlate with antioxidant capacity (e.g., glutathione levels) in matched clinical samples. Include kinetic studies to model degradation rates and identify protective cofactors (e.g., ascorbate) .

Q. How can advanced spectral deconvolution techniques improve specificity in detecting this compound in complex matrices?

Overlapping absorption spectra in multi-component samples (e.g., coexisting carboxyhemoglobin or methemoglobin) require derivative spectroscopy or machine learning-based deconvolution. Attia et al. (2020) applied partial least squares regression to resolve spectral overlaps, achieving >95% accuracy in derivative quantification . Pairing this with genetic screening (PCR-RFLP) enhances diagnostic certainty .

Q. What strategies are effective for integrating this compound data across heterogeneous studies?

Standardization is key:

  • Adopt consensus protocols (e.g., International Council for Standardization in Haematology guidelines).
  • Use shared reference materials (e.g., WHO hemoglobin standards).
  • Apply meta-analysis tools to harmonize data from spectrophotometric, electrophoretic, and genomic studies. Databases like HbVar provide curated mutation profiles for cross-referencing .

Methodological Resources

  • Spectrophotometric Protocols : Attia et al. (2015, 2019) outline step-by-step methods for derivative analysis .
  • Electrophoretic Techniques : Manca & Masala (2008) detail variant separation using cellulose acetate gels .
  • Data Reporting : Follow journal-specific guidelines (e.g., Blood’s requirements for clarity and conciseness in hematology research) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.